
1-(5-Chloropentyl)-1H-indole
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Overview
Description
1-(5-Chloropentyl)-1H-indole is a useful research compound. Its molecular formula is C13H16ClN and its molecular weight is 221.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
- Cannabinoid Receptor Interaction : This compound acts as an agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of endogenous cannabinoids. Studies have shown that it influences physiological processes such as pain modulation, appetite regulation, and mood stabilization .
- Psychoactive Effects : Research indicates that 1-(5-Chloropentyl)-1H-indole exhibits psychoactive properties similar to those of THC (tetrahydrocannabinol), making it a subject of interest in studies exploring the endocannabinoid system and its therapeutic implications .
Anticancer Research
- Cell Cycle Arrest and Apoptosis : Recent studies have demonstrated that derivatives of indole compounds, including this compound, can induce G2/M-phase cell cycle arrest in cancer cell lines, leading to apoptosis. For example, indole derivatives have shown significant antiproliferative activity against various cancer cells, indicating their potential as anticancer agents .
- Mechanistic Insights : Molecular docking studies reveal that these compounds can bind effectively to tubulin's colchicine-binding site, disrupting microtubule dynamics essential for cell division .
Neuroprotective Studies
Research has indicated that certain derivatives of indole compounds exhibit neuroprotective effects. In animal models of neurodegenerative diseases, these compounds have been shown to improve cognitive function and reduce neuroinflammation markers .
Case Study 1: Anticancer Activity
A study published in MDPI evaluated various indole derivatives for their anticancer properties. Among them, this compound exhibited significant growth inhibition in hepatocellular carcinoma cells with an IC50 value indicative of its potency against tumor growth .
Case Study 2: Psychoactive Effects
In a clinical context, cases involving accidental ingestion of synthetic cannabinoids similar to this compound highlighted its psychoactive effects. Patients presented with symptoms consistent with cannabinoid intoxication, emphasizing the need for awareness regarding novel psychoactive substances .
Properties
CAS No. |
61205-55-8 |
---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-(5-chloropentyl)indole |
InChI |
InChI=1S/C13H16ClN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 |
InChI Key |
HKMYTNVURQUCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.